molecular formula C20H24N4O3 B14597830 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid CAS No. 60568-56-1

3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid

Cat. No.: B14597830
CAS No.: 60568-56-1
M. Wt: 368.4 g/mol
InChI Key: HMFAEUHQWIJXAB-UHFFFAOYSA-N
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Description

3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and wide range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-acetamido-4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-methylbenzoic acid under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye synthesis and reactions.

    Biology: Investigated for its potential as a biological stain and marker due to its vibrant color.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.

Mechanism of Action

The mechanism of action of 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid primarily involves its interaction with molecular targets through the azo group. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various cellular components. The compound’s effects are mediated through its ability to bind to proteins and nucleic acids, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different substituents.

    Congo Red: A bis-azo dye with two azo groups and different aromatic rings.

    Sudan III: An azo dye used for staining in biological applications.

Uniqueness

3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. Its diethylamino and acetamido groups enhance its solubility and stability, making it suitable for various applications compared to other azo dyes.

Properties

CAS No.

60568-56-1

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

3-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]-4-methylbenzoic acid

InChI

InChI=1S/C20H24N4O3/c1-5-24(6-2)16-9-10-17(19(12-16)21-14(4)25)22-23-18-11-15(20(26)27)8-7-13(18)3/h7-12H,5-6H2,1-4H3,(H,21,25)(H,26,27)

InChI Key

HMFAEUHQWIJXAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C)NC(=O)C

Origin of Product

United States

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